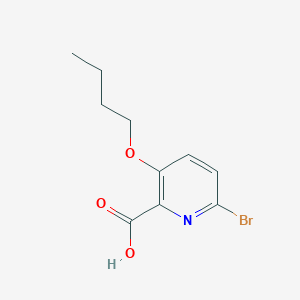

6-Bromo-3-butoxypyridine-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

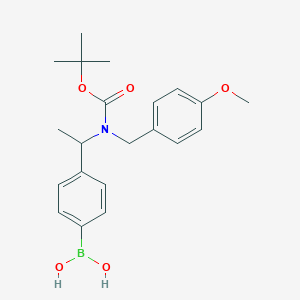

While specific synthesis methods for 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are general methods for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the synthesis of metal oxide nanomaterials using phytochemicals .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods allow for the optimization of the molecular structures and the computation of the Molecular Electrostatic Potential (MEP) . Another study discussed the structural characteristics of pyridine carboxylic acid adducts with squaric acid .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are studies on related reactions. For example, the protodeboronation of pinacol boronic esters is a reaction utilized in organic synthesis . Another study discusses the deoxygenative borylation of carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane/potassium carbonate leading to various derivatives, including pyrido[3,4-d][1,3]-dioxole-6-carboxylic acid. These compounds have applications in synthesizing more complex molecules due to their reactivity and functional groups. The use of n-butyllithium allows for further reactions, such as carboxylation, to obtain carboxylic acid derivatives, showcasing the compound's versatility in synthetic pathways (Daliacker, Fechter, & Mues, 1979).

Electrocatalytic Carboxylation

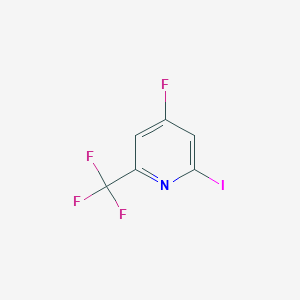

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid highlights the compound's utility in green chemistry applications. The process avoids the use of toxic solvents and results in high yield and selectivity, demonstrating the compound's role in sustainable chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

Ligand Design and Bioinorganic Mimicry

Multidentate ligands involving tethered pyridyl groups coordinated to transition metal ions use bromine-substituted (chloromethyl)pyridines to mimic bioinorganic metalloenzymes. The facile synthesis of these bromine-substituted precursors from commercially available dibromopyridine, using safer and milder conditions, illustrates the compound's importance in designing biomimetic materials and catalysts (Handlovic et al., 2021).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 6-Bromo-3-butoxypyridine-2-carboxylic acid were not found, there are general trends in the field. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is widely applied in carbon–carbon bond forming reactions . This suggests potential future applications of 6-Bromo-3-butoxypyridine-2-carboxylic acid in similar reactions.

Eigenschaften

IUPAC Name |

6-bromo-3-butoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-2-3-6-15-7-4-5-8(11)12-9(7)10(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONJFPYLTDEIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(N=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-butoxypyridine-2-carboxylic acid | |

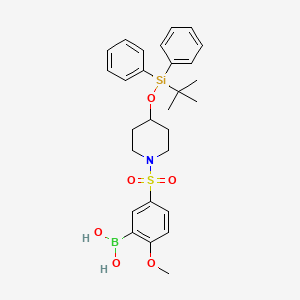

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

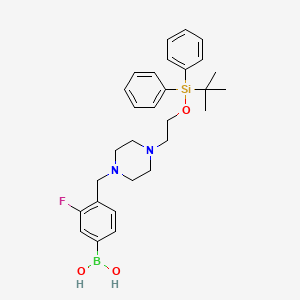

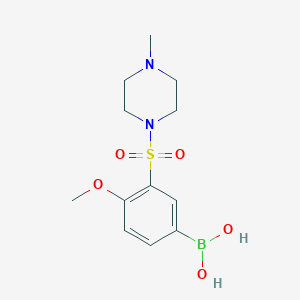

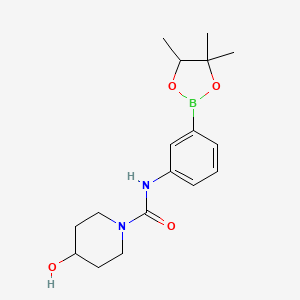

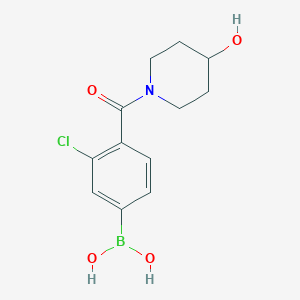

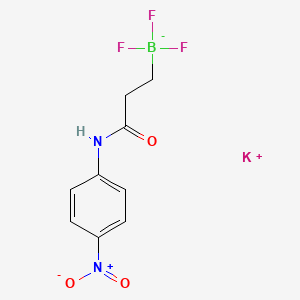

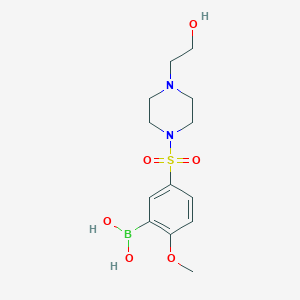

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)